
Glycine-1-13C
Beschreibung
Significance of Stable Isotope Labeling in Contemporary Chemical Biology and Metabolomics
Stable isotope labeling is a powerful technique that involves the incorporation of non-radioactive isotopes into molecules to track their fate in biological systems. numberanalytics.com This method provides a dynamic view of metabolic pathways, something that simply measuring metabolite concentrations cannot achieve. physoc.org By using stable isotopes like carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H), researchers can distinguish labeled molecules from their naturally occurring counterparts using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. numberanalytics.comcreative-proteomics.com This allows for the precise quantification of metabolic fluxes, which are the rates of turnover of molecules through a metabolic pathway. numberanalytics.com
The use of stable isotopes has become indispensable in metabolomics, the large-scale study of small molecules within cells, tissues, or organisms. numberanalytics.comsilantes.com It aids in the confident identification of metabolites and allows for the accurate measurement of their concentrations. mdpi.com This has led to a deeper understanding of metabolic regulation in both healthy and diseased states. mdpi.com
The Foundational Role of Glycine (B1666218) as a Central Metabolite in Biological Systems
Glycine is the simplest amino acid, yet it plays a multitude of critical roles in the body. wikipedia.orgmetwarebio.com It is a fundamental building block for proteins, most notably collagen, where it constitutes about 35% of the amino acid content. wikipedia.org Beyond its structural role, glycine is a precursor for a variety of essential metabolites, including:
Purines: The building blocks of DNA and RNA. wikipedia.org
Porphyrins: A key component of heme in hemoglobin. nih.gov
Glutathione (B108866): A major antioxidant in the body. nih.govbiocrates.com
Creatine (B1669601): An important molecule for energy storage in muscle. nih.gov
Glycine also functions as a neurotransmitter in the central nervous system, exhibiting both inhibitory and excitatory effects. wikipedia.orgbiocrates.com It is involved in processes ranging from immune response and inflammation to cell growth and survival. metwarebio.comnih.gov
Precision of Carbon-13 Labeling at the Carboxyl Position (C1) in Glycine-1-13C for Tracer Studies
The strategic placement of the ¹³C isotope at the carboxyl (C1) position of glycine in this compound offers a high degree of precision for tracer studies. ontosight.ai When this compound is introduced into a biological system, the labeled carbon atom can be tracked as it is incorporated into various downstream metabolites.
For example, in the de novo synthesis of purines, the entire glycine molecule is incorporated, and the position of the labeled carbon can be precisely identified in the resulting purine (B94841) ring. nih.gov This allows researchers to quantify the contribution of glycine to purine synthesis. nih.gov Similarly, the fate of the carboxyl carbon can be followed in other metabolic pathways, providing specific information about the reactions in which glycine participates.
A key application is in metabolic flux analysis (MFA), where the distribution of the ¹³C label in different metabolites is measured to calculate the rates of various metabolic reactions. sci-hub.se The specificity of the label in this compound is crucial for the accuracy of these complex calculations.
Evolution and Impact of Isotopic Tracers in Quantitative Biochemical Investigations
The use of isotopic tracers in biochemistry has a rich history, beginning with the use of radioisotopes in the early 20th century. nih.govtandfonline.com The discovery of radioactivity paved the way for using these tracers to follow the flow of molecules through biological processes. nih.gov Early studies in the 1940s used homemade instruments and techniques like paper chromatography to analyze the results of radiotracer experiments. nih.govtandfonline.com
The development of stable isotope tracers represented a significant advancement, offering a non-radioactive and safe alternative for human studies. nih.gov Over the years, the techniques for detecting and quantifying stable isotopes have become increasingly sophisticated, with high-resolution mass spectrometry and NMR spectroscopy now being standard tools. creative-proteomics.comtandfonline.com
The impact of isotopic tracers on our understanding of biochemistry has been immense. They have been instrumental in elucidating the details of central metabolic pathways like glycolysis and the citric acid cycle. creative-proteomics.com Furthermore, the use of labeled compounds like this compound continues to drive new discoveries in areas such as cancer metabolism, where it has been used to identify the crucial role of glycine in rapid cell proliferation. nih.gov
Interactive Data Table: Properties of this compound
Property | Value |
Synonym | 2-Aminoacetic acid-1-¹³C |
Molecular Formula | H₂NCH₂¹³COOH |
Molecular Weight | 76.06 g/mol isotope.com |
CAS Number | 20110-59-2 isotope.com |
Chemical Purity | ≥98% isotope.com |
Isotopic Purity | 99 atom % ¹³C |
Interactive Data Table: Key Research Findings with this compound
Research Area | Key Finding | Reference |
Cancer Metabolism | Glycine consumption is strongly correlated with the proliferation rates of cancer cells, and it is utilized for de novo purine nucleotide biosynthesis. | nih.gov |
DNA Synthesis | [1-¹³C]glycine can be used as a nonradioactive tracer to measure the rate of DNA synthesis by tracking its incorporation into purines. | nih.gov |
One-Carbon Metabolism | Glycine decarboxylation via the glycine cleavage system (GCS) is a substantial contributor to whole-body glycine flux and a major source of one-carbon units. | nih.gov |
NMR Spectroscopy | The ¹³C NMR spectrum of [1-¹³C]glycine shows a distinct resonance for the labeled carboxyl carbon, allowing for its unambiguous detection. | researchgate.net |
Eigenschaften
IUPAC Name |
2-aminoacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i2+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMQDGOQFOQNFH-VQEHIDDOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([13C](=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60942139 | |
Record name | (1-~13~C)Glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60942139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
76.059 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20110-59-2 | |
Record name | Glycine-1-13C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020110592 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1-~13~C)Glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60942139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Glycine 1 13c and Its Chemical Derivatives
Biosynthetic Production Strategies for Isotopic Enrichment in Biological Systems
Biosynthetic methods leverage the natural metabolic machinery of cells to produce isotopically labeled compounds. By providing a ¹³C-enriched substrate to a cell culture, the organism's enzymes incorporate the heavy isotope into various metabolites, including amino acids. This approach is particularly useful for producing uniformly or specifically labeled biomolecules in their natural conformation.
The labeling pattern of biosynthetically produced glycine (B1666218) depends on the ¹³C-labeled precursor supplied to the culture medium. In most organisms, glycine is synthesized from the amino acid serine, which in turn is derived from the glycolytic intermediate 3-phosphoglycerate. wikipedia.org Therefore, providing cells with ¹³C-labeled glucose will lead to the production of labeled glycine. creative-proteomics.com For example, if cells are grown on media containing [1,2-¹³C]glucose, the resulting serine and glycine will carry specific labeling patterns that can be traced. creative-proteomics.com
A more direct method to enrich glycine is to supply labeled serine to the culture. The enzyme serine hydroxymethyltransferase catalyzes the conversion of serine to glycine. wikipedia.orgnih.gov If [1-¹³C]serine is used as the substrate, it will be converted to Glycine-1-¹³C. Furthermore, [1-¹³C]glycine itself can be added to cell cultures to serve as a tracer for metabolic pathways. For instance, it has been used to measure the rate of de novo purine (B94841) biosynthesis, as the entire glycine molecule is incorporated into the purine ring structure. acs.orgnih.gov
Controlled metabolic labeling is a sophisticated technique used to study the flow of metabolites through biochemical pathways, a field known as metabolic flux analysis. nih.govmpg.de By introducing a ¹³C-labeled substrate and allowing the cell culture to reach an isotopic steady state, the fractional enrichment of ¹³C in the product metabolites reflects the metabolic flux through the pathway. nih.gov
The choice of the isotopic tracer is critical. Using substrates with different labeling patterns (e.g., [1-¹³C]glucose vs. [6-¹³C]glucose) can reveal the activity of different metabolic routes, such as glycolysis versus the pentose (B10789219) phosphate (B84403) pathway. creative-proteomics.comjove.com For glycine, this means that by carefully selecting the ¹³C-labeled nutrient, one can control the enrichment at either the C1 or C2 position. For instance, the metabolism of [1-¹³C]glucose primarily labels the C2 position of glycine, while the metabolism of [2-¹³C]glucose labels the C1 position. This precise control allows researchers to synthesize specifically labeled biomolecules within a living system and to quantitatively analyze the complex network of metabolic reactions. nih.gov
Table 2: Summary of Biosynthetic Labeling Strategies for Glycine
¹³C-Labeled Substrate | Key Metabolic Pathway(s) | Expected Glycine Labeling |
---|---|---|
[¹³C₆]Glucose (Uniformly Labeled) | Glycolysis, Serine Biosynthesis | Uniformly labeled Glycine |
[1-¹³C]Glucose | Glycolysis, Pentose Phosphate Pathway, Serine Biosynthesis | Primarily labeled at C2 (alpha-carbon) |
[2-¹³C]Glucose | Glycolysis, Serine Biosynthesis | Primarily labeled at C1 (carboxyl-carbon) |
[1-¹³C]Serine | One-Carbon Metabolism (Serine to Glycine Conversion) | Labeled at C1 (carboxyl-carbon) |
| [1-¹³C]Glycine | Direct uptake/incorporation | Used as a tracer for downstream pathways (e.g., purine synthesis) acs.orgnih.gov |
Advanced Spectroscopic and Spectrometric Characterization and Application
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications of Glycine-1-13C
NMR spectroscopy is a primary analytical technique for studying Glycine-1-¹³C. The presence of the ¹³C-labeled carbonyl carbon significantly enhances the NMR signal, facilitating a range of applications in both solution and solid states. nih.gov
In solution, Glycine-1-¹³C is instrumental in tracing metabolic pathways and quantifying the flow of metabolites, a field known as metabolic flux analysis (MFA). medchemexpress.comsci-hub.se By introducing Glycine-1-¹³C into a biological system, researchers can follow the incorporation and transformation of the labeled carbon through various metabolic reactions.
A key application of solution-state NMR with Glycine-1-¹³C is the precise measurement of isotopic enrichment in metabolites. NMR provides a direct and quantitative measure of ¹³C content because the integral of an NMR peak is directly proportional to the number of corresponding nuclei. mdpi.com This allows for the accurate determination of the percentage of a particular metabolite that has incorporated the ¹³C label from Glycine-1-¹³C.
One method for quantifying ¹³C enrichment involves comparing the NMR signals of the labeled sample to a sample with natural abundance ¹³C. mdpi.com Another approach, known as the isotope-edited total correlation spectroscopy (ITOCSY) pulse sequence, can separate the signals from ¹²C- and ¹³C-containing molecules into distinct but quantitatively equivalent spectra, allowing for direct comparison and calculation of enrichment. acs.orgacs.org The accuracy of these NMR-based quantification methods is crucial for building reliable metabolic models.
Table 1: Methods for Quantitative ¹³C Isotopic Enrichment Determination using NMR
Method | Description | Key Advantages |
Signal Ratio Comparison | Compares the integrated NMR signal intensity of the ¹³C-labeled metabolite to that of the same metabolite at natural abundance. | Straightforward and direct. |
Isotope-Edited TOCSY (ITOCSY) | A pulse sequence that filters ¹H-¹H NMR spectra into separate spectra for ¹²C- and ¹³C-containing molecules. acs.orgacs.org | Provides quantitatively equivalent spectra for direct comparison and can detect molecules at low concentrations. acs.org |
¹H NMR with ¹³C Decoupling | Compares ¹H NMR spectra acquired with and without ¹³C decoupling. The splitting patterns in the coupled spectrum reveal ¹³C enrichment. nih.gov | High throughput and increased sensitivity of direct-detect ¹H NMR. nih.gov |
The chemical shift of the ¹³C nucleus is highly sensitive to its local electronic environment. When Glycine-1-¹³C is metabolized, the ¹³C label is incorporated into downstream products. The specific chemical shifts of the labeled carbons in these products provide a "fingerprint" that allows for their unambiguous identification. oup.com
For instance, in studies of photorespiration in plants, the conversion of [2-¹³C]glycine to serine can be monitored by observing the appearance of ¹³C signals at the chemical shifts characteristic of the C2 and C3 positions of serine. oup.com The absence of expected labeled products can also provide valuable information, indicating negligible flux through a particular pathway. oup.com The large chemical shift dispersion of ¹³C NMR is a significant advantage over ¹H NMR, where spectral overlap is more common. nih.govnih.gov
Solid-state NMR (ssNMR) spectroscopy of Glycine-1-¹³C offers unique insights into the structure and dynamics of this amino acid in its crystalline forms and as part of larger molecular assemblies. scispace.com Unlike in solution where molecules tumble rapidly, in the solid state, orientation-dependent interactions are not averaged out and can be measured to provide detailed structural information. nih.gov
A fundamental technique in ssNMR is Cross-Polarization/Magic Angle Spinning (CP/MAS). blogspot.comescholarship.org CP enhances the signal of the low-abundance ¹³C nuclei by transferring polarization from the abundant ¹H nuclei. nih.gov MAS involves spinning the sample at a specific angle (the "magic angle") to average out anisotropic interactions that would otherwise lead to broad, featureless spectra. blogspot.com The combination of CP and MAS results in high-resolution spectra of solid samples.
The effectiveness of CP/MAS can be seen in the analysis of glycine (B1666218). Without MAS and high-power decoupling, the ¹³C spectrum shows two very broad, overlapping lines. With both techniques applied, two sharp resonances for the carbonyl and methylene (B1212753) carbons are observed. blogspot.com
Table 2: Effect of MAS and Decoupling on Glycine ¹³C NMR Spectrum blogspot.com
Condition | Spectral Appearance |
No MAS, No Decoupling | Two very broad, overlapping lines. |
High Power ¹H Decoupling, No MAS | Two broad resonances with informative lineshapes. |
MAS, No High Power ¹H Decoupling | One broad resonance with spinning sidebands; methylene resonance is broadened out. |
MAS and High Power ¹H Decoupling | Two sharp resonances for the carbonyl and methylene carbons. |
Glycine is known to exist in different crystalline forms, or polymorphs (α, β, and γ), each with a distinct molecular packing and hydrogen-bonding network. scispace.comescholarship.org ssNMR, and specifically the ¹³C CP/MAS experiment, is a powerful tool for distinguishing between these polymorphs. scispace.comescholarship.org The different crystal structures give rise to slightly different ¹³C chemical shifts for the carbonyl and methylene carbons, allowing for the identification of each polymorph or the analysis of mixtures. escholarship.org
Furthermore, ssNMR can probe the molecular dynamics within the crystal lattice. For example, temperature-dependent ¹³C CP/MAS studies of glycine have revealed information about the hindered rotation of the -NH₃⁺ group. scispace.comescholarship.org In some cases, molecular dynamics can affect the efficiency of the CP process itself. For instance, the CP/MAS experiment fails to produce a signal for the β-polymorph of glycine at ambient temperature due to a shortened proton spin-lattice relaxation time in the rotating frame (T₁ρ), which is a consequence of its molecular dynamics. scispace.comescholarship.org By studying these effects, researchers can gain detailed insights into the motional processes occurring in the solid state. High-resolution solid-state ²H MAS NMR studies on deuterated glycine have also been used to probe the reorientational dynamics of the -N⁺D₃ group in different polymorphs. researchgate.net
Cross-Polarization/Magic Angle Spinning (CP/MAS) Techniques
Dissolution-Dynamic Nuclear Polarization (d-DNP) Enhanced NMR
Dissolution-Dynamic Nuclear Polarization (d-DNP) is a revolutionary technique that dramatically boosts the signal intensity in NMR spectroscopy, often by several orders of magnitude. chemrxiv.orgchemrxiv.org This hyperpolarization method involves transferring the high polarization of electron spins to nuclear spins at cryogenic temperatures, followed by rapid dissolution to create a highly sensitive liquid-state sample. chemrxiv.orgresearchgate.net Recent studies have successfully applied d-DNP to [1-¹³C]glycine, achieving signal enhancements of up to 11,000-fold compared to thermal prepolarization at 2 Tesla. chemrxiv.orgresearchgate.netresearchgate.net
A critical challenge in d-DNP is the finite lifetime of the hyperpolarized state, which decays exponentially with the spin-lattice relaxation time (T1). chemrxiv.orgresearchgate.net Longer T1 values are crucial for extending the observation window of biological processes. Research has shown that the T1 of a ¹³C-labeled carbonyl carbon is not solely dependent on the molecular weight of the peptide. chemrxiv.orgresearchgate.net Strategic placement of the ¹³C label can significantly prolong T1.
A key finding is that positioning a [1-¹³C]Glycine-d2 residue at the C-terminus of a peptide leads to a substantially longer T1. chemrxiv.orgresearchgate.net This is attributed to reduced dipolar interactions and favorable molecular dynamics at this position. For instance, the T1 of the C-terminal [1-¹³C]Gly-d2 in ¹³C-β-casomorphin-5 was measured to be 24 ± 4 seconds at 3 Tesla, while in ¹³C-glutathione, it was an impressive 58 ± 3 seconds under similar conditions. chemrxiv.orgresearchgate.net Deuteration of the glycine alpha-carbon further contributes to longer T1 times by reducing the dipole-dipole relaxation pathway. rsc.org
Table 1: T1 Relaxation Times of ¹³C-Labeled Peptides
Compound | Labeled Position | Magnetic Field (T) | T1 (s) |
¹³C-β-casomorphin-5 | C-terminal [1-¹³C]Gly-d2 | 3 | 24 ± 4 chemrxiv.orgresearchgate.net |
¹³C-glutathione | C-terminal [1-¹³C]Gly-d2 | 3 | 58 ± 3 chemrxiv.orgresearchgate.net |
¹³C-heptaglycine | C-terminal [1-¹³C]Gly | 3 | 22 chemrxiv.org |
γ-Glu-[1-¹³C]Gly | [1-¹³C]Gly | 9.4 | 30 jps.jp |
γ-Glu-[1-¹³C]Gly-d2 | [1-¹³C]Gly-d2 | 9.4 | 41 rsc.org |
γ-Glu-Cys-[1-¹³C]Gly-d2 | [1-¹³C]Gly-d2 | 3 | 58 ± 3 jps.jp |
Tyr-Pro-Pro-[1-¹³C]Gly-d2 | [1-¹³C]Gly-d2 | 3 | 24 ± 4 jps.jp |
This table is interactive. You can sort the columns by clicking on the headers.
The ability to achieve long T1 times has paved the way for the development of novel hyperpolarized molecular probes based on [1-¹³C]glycine for in vivo spectroscopic applications. chemrxiv.orgresearchgate.net These probes enable the real-time monitoring of enzymatic reactions and metabolic pathways. For example, hyperpolarized γ-glutamyl-[1-¹³C]glycine has been utilized to detect the activity of γ-glutamyl transpeptidase (GGT), an enzyme implicated in various physiological and pathological processes. rsc.orgnih.gov The enzymatic conversion of γ-glutamyl-[1-¹³C]glycine to [1-¹³C]glycine can be observed in real-time, providing a measure of GGT activity. nih.gov This approach opens up new avenues for diagnosing diseases and monitoring treatment responses. researchgate.net
Optimization of Spin-Lattice Relaxation Times (T1) in 13C-Labeled Peptides
Isotopic Labeling Strategies in Protein and Peptide NMR
Isotopic labeling is a cornerstone of modern NMR spectroscopy for studying the structure and dynamics of proteins and peptides. portlandpress.com Glycine-1-¹³C is a valuable tool in these strategies due to its simplicity and the strategic location of the labeled carbon in the peptide backbone.
Uniform fractional ¹³C labeling, where proteins are grown in media containing a specific percentage of ¹³C-labeled nutrients, is a cost-effective method to introduce NMR-active nuclei. nih.gov For aligned-sample solid-state NMR, an optimal fractional ¹³C labeling of 25% to 35% has been identified. nih.gov
Site-specific labeling with Glycine-1-¹³C, often achieved through solid-phase peptide synthesis using Fmoc-[1-¹³C]Gly-OH, provides a precise way to introduce a ¹³C label at a desired position in a peptide sequence. isotope.comsigmaaldrich.comisotope.com This targeted approach simplifies complex NMR spectra and allows for the detailed investigation of local structure and dynamics. portlandpress.com Combining site-specific labeling with other isotopic labeling schemes, such as uniform ¹⁵N labeling, further enhances the power of NMR experiments. nih.goveurisotop.com
In larger proteins, selective ¹³C labeling, including at glycine residues, helps to overcome the challenges of spectral overlap and signal broadening that are common with uniform labeling. portlandpress.com This strategy has been successfully employed to study membrane proteins and amyloid fibrils, providing crucial insights into their structure and function. sigmaaldrich.com
Optimization of Uniform Fractional and Site-Specific 13C Labeling
Mass Spectrometry (MS) Based Methodologies for Isotopic Tracer Analysis
Mass spectrometry is a highly sensitive technique for detecting and quantifying isotopically labeled compounds. When coupled with separation techniques like liquid chromatography (LC) or gas chromatography (GC), it becomes a powerful tool for isotopic tracer analysis. researchgate.netresearchgate.net
Glycine-1-¹³C is frequently used as a tracer in metabolic flux analysis to follow the fate of glycine in various biochemical pathways. nih.govmedchemexpress.com For example, in studies of de novo purine (B94841) biosynthesis, the incorporation of the ¹³C label from [1-¹³C]glycine into purine nucleosides can be monitored by LC-MS. nih.gov This allows for the measurement of DNA synthesis rates in a non-radioactive manner. nih.gov
High-resolution mass spectrometry can distinguish between different isotopologues of a molecule, providing detailed information on the extent and position of labeling. researchgate.net This capability is crucial for accurately determining isotopic enrichment and for resolving complex metabolic networks.
Isotope Ratio Mass Spectrometry (IRMS) for High-Precision Isotopic Abundance Measurement
Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique for determining the precise isotopic abundance of elements in a sample. osti.gov When analyzing this compound or its metabolic products, IRMS measures the ratio of ¹³C to ¹²C with exceptional precision. uknml.comjamstec.go.jp This high precision is critical for detecting small changes in isotopic enrichment, which is often the case in tracer studies.
Traditionally, carbon isotope ratios are reported relative to the Vienna Pee Dee Belemnite (VPDB) standard. osti.govuknml.com However, efforts have been made to produce reference materials, such as glycine, with certified ¹³C/¹²C isotope amount ratios traceable to the International System of Units (SI), providing a more robust and sustainable standard for calibration. uknml.com
In a typical IRMS workflow for amino acids, the sample is first combusted to convert organic compounds into simple gases like CO₂. The resulting CO₂ is then introduced into the mass spectrometer, where the different isotopologues (molecules that differ only in their isotopic composition) are separated based on their mass-to-charge ratio and detected. jamstec.go.jp The high precision of IRMS allows for the accurate determination of ¹³C enrichment in metabolic end-products derived from this compound.
Research Findings from IRMS analysis of this compound:
Sample Type | Analytical Technique | Key Finding | Reference |
Glycine Reference Materials (USGS64, USGS65, USGS66) | EA-IRMS & MC-ICPMS | Certified for absolute carbon isotope ratios traceable to the SI. | uknml.com |
¹³C-labeled Glycine Standards | EA/IRMS | Demonstrated that a conventional online EA/IRMS system can achieve sufficient precision and accuracy for mildly ¹³C-labeled samples. | jamstec.go.jp |
Human Hair | GC/C/IRMS | Developed a method for the determination of δ¹³C values of amino acids. | wvu.edu |
Liquid Chromatography-Isotope Ratio Mass Spectrometry (LC/IRMS) for Simultaneous Detection
The coupling of liquid chromatography with isotope ratio mass spectrometry (LC/IRMS) provides a powerful tool for the analysis of complex biological samples. dntb.gov.uauni-due.deresearchgate.net This technique allows for the separation of different compounds in a mixture before they are introduced into the IRMS for isotopic analysis. nih.govnih.gov This is particularly useful in metabolic studies where it is necessary to distinguish between the isotopic enrichment of the tracer (this compound) and its various metabolic products.
A key advantage of LC/IRMS is its ability to simultaneously measure the concentration and isotopic enrichment of multiple analytes in a single run. nih.gov For instance, a method has been developed to simultaneously determine the intra-erythrocytic concentrations and ¹³C-isotopic enrichment of both glutathione (B108866) (as its dimeric form GSSG) and its precursor, this compound. nih.gov This capability reduces sample volume requirements and analytical effort, making it suitable for studies with limited sample availability, such as in neonates. nih.govnih.gov
Key findings from LC/IRMS studies involving this compound:
Analyte(s) | Study Focus | Key Finding | Reference |
Glutathione (as GSSG) and this compound | Method development for simultaneous analysis | A single LC/IRMS analysis can reliably measure concentration and isotopic enrichment, reducing sample volume and analytical effort. | nih.gov |
Glutathione | Measurement of fractional synthesis rate in neonates | LC/IRMS is a reliable method for determining glutathione kinetics using a [1-¹³C]-glycine tracer. | nih.gov |
Amino Acids | General review of LC/IRMS applications | LC/IRMS makes derivatization of amino acids unnecessary, broadening its application in various fields. | researchgate.net |
Gas Chromatography-Mass Spectrometry (GC/MS) for Positional ¹³C-Enrichment and Isotopologue Analysis
Gas chromatography-mass spectrometry (GC/MS) is a widely used technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like amino acids, derivatization is required to increase their volatility for GC analysis. wvu.edu In the context of this compound, GC/MS is instrumental in determining positional ¹³C-enrichment and analyzing the distribution of isotopologues. mdpi.comresearchgate.net
By fragmenting the derivatized molecules in the mass spectrometer, specific fragment ions can be monitored to deduce the position of the ¹³C label within the molecule. mdpi.com This provides detailed information about the metabolic pathways through which the labeled glycine has been processed. For example, by analyzing the trimethylsilyl (B98337) (TMS) derivatives of glycine and serine, researchers have been able to validate GC/MS-based approaches for determining ¹³C-positional enrichments at specific atomic positions. mdpi.com
The analysis of isotopologue distribution, which is the relative abundance of molecules with different numbers of ¹³C atoms, provides further insights into metabolic fluxes. nih.govacs.org GC/MS can be used to measure the isotopologue fractions of metabolites, which can then be used in metabolic flux analysis to quantify the rates of different biochemical reactions. gmpc-akademie.de
Research highlights from GC/MS analysis with this compound:
Derivative | Analytical Focus | Key Finding | Reference |
Glycine_3TMS | Validation of ¹³C-positional approach | Validated a GC/MS-based method for determining ¹³C-enrichment at the C1 and C2 positions. | mdpi.com |
N,S-ethoxycarbonyl methyl ester of Glycine | Measurement of ¹³C enrichment in glutathione | The GC/C/IRMS method accurately determined low ¹³C-enrichments in GSH. | nih.gov |
Trimethylsilyl (TMS) derivatives | General amino acid analysis | Derivatization with BSTFA allows for the analysis of amino acids in human hair, with corrections for kinetic isotope effects. | wvu.edu |
Chemical Reaction Interface Mass Spectrometry (CRIMS) for Enhanced Sensitivity in Tracer Studies
Chemical Reaction Interface Mass Spectrometry (CRIMS) is a highly sensitive detection method that can be coupled with chromatographic separation techniques like HPLC. nih.govacs.org In CRIMS, the eluent from the chromatograph is passed through a microwave-powered chemical reaction interface where the analyte molecules are atomized into small, simple molecules like CO₂. tandfonline.com The resulting CO₂ is then introduced into an isotope ratio mass spectrometer.
This process of converting the analyte to CO₂ significantly enhances the sensitivity for detecting low levels of ¹³C enrichment. acs.orgtandfonline.com With this compound, where only a single ¹³C atom is introduced into a purine, conventional mass spectrometry would struggle to detect the small change in mass. acs.org CRIMS, by reformulating the analyte into CO₂, allows for the precise measurement of low enrichments of a single isotopic substitution. acs.org This makes it an ideal technique for tracer studies where the level of enrichment in metabolic products can be very low.
A notable application of HPLC/CRIMS is in measuring DNA synthesis rates using [1-¹³C]-glycine as a nonradioactive and nontoxic tracer. nih.govacs.org The method involves growing cells in a medium containing the labeled glycine, extracting the DNA, and then analyzing the ¹³C enrichment in the purine nucleosides. nih.gov
Key applications and findings of CRIMS with this compound:
Application | Key Finding | Reference |
Measurement of DNA synthesis rates | HPLC/CRIMS is a highly sensitive and selective method for measuring DNA synthesis using a [1-¹³C]-glycine tracer. | nih.govacs.org |
Detection of low ¹³C enrichment | CRIMS allows for higher accuracy in measuring isotopic enrichments compared to conventional quadrupole mass spectrometers. | tandfonline.com |
Integration of Multi-Omics Data with Isotopic Tracing for Systems-Level Understanding
The integration of data from multiple "omics" platforms—such as genomics, transcriptomics, proteomics, and metabolomics—with stable isotope tracing provides a powerful systems-level view of cellular metabolism. gmpc-akademie.demit.edunih.gov By combining these approaches, researchers can move beyond the analysis of individual pathways to understand how complex metabolic networks are regulated and how they respond to various stimuli.
Isotopic tracing with compounds like this compound provides dynamic information about metabolic fluxes, which complements the static snapshots of molecular abundances provided by other omics techniques. nih.govnih.gov For instance, metabolomic analyses can identify changes in the levels of metabolites like glycine and serine, while isotopic tracing with this compound can reveal the metabolic pathways responsible for these changes. nih.govmdpi.com
Multi-omics data integration methods, such as those used in studies of chronic kidney disease and triple-negative breast cancer, have successfully identified key pathways and regulatory features. nih.govnih.gov In the context of cancer metabolism, integrating ¹³C-isotope tracing with other omics data has been instrumental in dissecting the metabolic reprogramming that occurs in tumor cells. mit.eduaacrjournals.org This integrated approach can reveal, for example, how genetic mutations or changes in gene expression lead to altered metabolic fluxes through pathways involving glycine.
This holistic approach is crucial for understanding complex biological systems and for identifying potential therapeutic targets in diseases characterized by metabolic dysregulation.
Glycine 1 13c As an Isotopic Tracer in Metabolic Pathway Elucidation
Tracing of One-Carbon (C1) Metabolism Fluxes
One-carbon metabolism is a fundamental set of reactions that transfer one-carbon units for the synthesis of nucleotides, amino acids, and other essential molecules. scirp.orgfrontiersin.org Glycine (B1666218) is a significant contributor to this network, and Glycine-1-13C is instrumental in quantifying its contributions. bevital.no
The Glycine Cleavage System (GCS) is a mitochondrial enzyme complex that catalyzes the primary catabolic pathway for glycine. nih.govjst.go.jp This system breaks down glycine into carbon dioxide (CO2), ammonia, and a one-carbon unit in the form of 5,10-methylenetetrahydrofolate. nih.govnih.gov By administering this compound, the labeled carboxyl-carbon is released as 13CO2. The rate of 13CO2 appearance in breath or its release from cells can be measured to quantify the in vivo activity of the GCS.
Studies in healthy men and women using [1-13C]glycine infusion have demonstrated that the total rate of glycine decarboxylation is a significant portion of whole-body glycine flux. nih.gov Specifically, breath CO2 data revealed a glycine decarboxylation rate of 96 ± 8 μmol·h−1·kg−1, which accounted for approximately 22 ± 3% of the total glycine turnover. nih.gov These findings underscore the substantial role of the GCS in glycine catabolism and the production of one-carbon units. nih.gov
Parameter | Value | Tracer Used | Reference |
---|---|---|---|
Total Glycine Decarboxylation Rate | 96 ± 8 μmol·h−1·kg−1 | [1-13C]glycine | nih.gov |
Percentage of Whole-Body Glycine Flux | 22 ± 3% | [1-13C]glycine | nih.gov |
Glycine-to-CO2 Flux | 146 ± 37 μmol·h−1·kg−1 | [1,2-13C]glycine | nih.gov |
The one-carbon unit generated from glycine cleavage by the GCS is captured by tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate (5,10-CH2-THF). jst.go.jpnih.gov This molecule is a central intermediate in folate-mediated one-carbon metabolism, serving as a donor of one-carbon units for various biosynthetic pathways. cambridge.orgnih.gov The 13C label from this compound, however, is lost as 13CO2 during the GCS reaction and does not directly enter the one-carbon pool. To trace the contribution of the alpha-carbon of glycine to the one-carbon pool, [2-13C]glycine is utilized. The 13C label from the alpha-carbon is transferred to THF, forming [13C]5,10-methylene-THF.
This labeled one-carbon unit can then be tracked as it is converted to other folate derivatives, such as 5,10-methenyl-THF and 10-formyl-THF, or released as formate (B1220265). annualreviews.org Studies have shown that the GCS is a major source of 5,10-methyleneTHF, with a production rate that can significantly exceed the requirements for processes like homocysteine remethylation. bevital.no This highlights the quantitative importance of glycine in fueling the folate-mediated one-carbon network. frontiersin.org
Glycine and serine are readily interconverted by the enzyme serine hydroxymethyltransferase (SHMT), which has both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms. nih.govnih.gov This reversible reaction plays a crucial role in balancing the cellular pools of these amino acids and in providing one-carbon units for metabolism. biorxiv.orgresearchgate.net
The use of this compound allows for the measurement of the flux from glycine to serine. In this conversion, the carboxyl group of glycine is retained in serine. By measuring the enrichment of 13C in serine following the administration of this compound, the rate of this interconversion can be quantified. Studies in Chinese hamster ovary (CHO) cells have demonstrated that the relative flux of glycine to serine is similar in cells with and without mitochondrial SHMT activity, suggesting a primary role for cytosolic SHMT in this direction of the interconversion under the studied conditions. nih.gov Conversely, the conversion of serine to glycine, traced using [1-13C]serine, was significantly lower in cells lacking mitochondrial SHMT, indicating the primary role of the mitochondrial isoform in this direction. nih.gov
The one-carbon units derived from glycine metabolism are essential for the de novo synthesis of purine (B94841) nucleotides and thymidylate, a pyrimidine (B1678525) nucleotide. nih.govoup.com Glycine itself is directly incorporated into the purine ring, providing carbons 4 and 5, and nitrogen 7. bevital.no Additionally, two one-carbon units from 10-formyl-THF, which can be derived from the alpha-carbon of glycine, are required for the formation of the purine ring at carbons 2 and 8. nih.gov
While this compound is not the ideal tracer for following the one-carbon units into nucleotides (as the labeled carbon is lost as CO2), it is invaluable for tracing the direct incorporation of the glycine backbone. Metabolic tracing with 13C-labeled glycine has shown its incorporation into purine nucleotides in rapidly proliferating cancer cells. nih.gov The one-carbon units are also critical for the synthesis of S-adenosylmethionine (SAM), the primary methyl group donor for a vast array of methylation reactions, including DNA and histone methylation. rupress.org
Interconversion Dynamics with Serine via Serine Hydroxymethyltransferase (SHMT)
De Novo Biosynthesis of Key Biomolecules and Precursors
The application of this compound extends to measuring the synthesis rates of major macromolecules, providing a dynamic view of cellular growth and proliferation.
A significant application of this compound is in the measurement of DNA synthesis rates. nih.govacs.org As glycine is a direct precursor for the de novo synthesis of purines (adenine and guanine), the 13C label from this compound becomes incorporated into the purine bases of newly synthesized DNA. acs.org
In this method, cells are cultured in a medium containing this compound. The DNA is then extracted and hydrolyzed to its constituent deoxynucleosides. The enrichment of 13C in deoxyadenosine (B7792050) (dA) and deoxyguanosine (dG) is measured using techniques like high-performance liquid chromatography coupled to isotope ratio mass spectrometry (HPLC/IRMS). nih.govacs.org The rate of 13C incorporation into the purine deoxynucleosides of DNA is directly proportional to the rate of DNA synthesis. This stable isotope-based method offers a non-radioactive and non-toxic alternative to traditional methods that use [3H]thymidine. acs.org
Experiment Type | Measured Nucleoside | Calculated Doubling Time (days) | Reference |
---|---|---|---|
Washout Experiment | Deoxyadenosine (dA) | 2.6 ± 0.3 | acs.org |
Deoxyguanosine (dG) | 2.4 ± 0.1 | acs.org |
Analysis of Glutathione (B108866) Synthesis Kinetics and Pathways
This compound is a valuable tool for investigating the synthesis of glutathione (GSH), a critical antioxidant. By tracing the incorporation of the 13C label from glycine into the GSH molecule, researchers can quantify the rate of its synthesis. Studies have shown that both glycine and cysteine are suitable tracers for determining in vivo rates of glutathione synthesis in whole blood and erythrocytes. pnas.org For instance, research in piglets using either [13C2]glycine or [2H2]cysteine as tracers yielded similar erythrocyte fractional synthesis rates for reduced GSH. pnas.org
A novel method utilizing liquid chromatography coupled to isotope ratio mass spectrometry (LC/IRMS) has been developed to measure the fractional synthesis rate of GSH in neonates using [1-13C]-glycine. nih.gov This technique allows for the determination of both the concentration and the 13C-isotopic enrichment of GSH from a small blood sample. nih.gov Furthermore, in studies of severely burned adults, the kinetics of L-5-oxoproline, an intermediate in the γ-glutamyl cycle of GSH production, were evaluated using L-5-[1-13C]oxoproline, while whole blood GSH synthesis was measured with [15N]glycine. physiology.org
Kinetic studies in healthy adults have also employed glycine isotopologues to understand glutathione metabolism. In one study, mice with mammary tumors were infused with different isotopologues of glycine, including [1,2-13C2]-glycine, to kinetically analyze its uptake and conversion into glutathione. nih.gov This approach allows for the collection of multiple timepoint kinetic data from a single tissue sample. nih.gov Research has also demonstrated that dietary restrictions of sulfur amino acids can slow the rate of whole blood GSH synthesis. pnas.org
Investigating Biosynthetic Routes of Creatine (B1669601) and Heme
Glycine is a fundamental precursor for the biosynthesis of several crucial molecules, including creatine and heme. mdpi.comnih.govnih.govresearchgate.net The use of isotopically labeled glycine, such as this compound, allows researchers to trace its path into these compounds, providing insights into their synthesis pathways.
Creatine synthesis involves the sequential action of two enzymes and consumes one molecule of glycine for each molecule of creatine produced. researchgate.net While this process does not lead to a net consumption or production of glycine, the metabolic traffic is significant and impacts the systemic flux of glycine. researchgate.net
Similarly, the biosynthesis of one heme molecule requires eight molecules of glycine. nih.gov An inadequate supply of glycine to erythroid cells, where heme synthesis is predominant, can lead to decreased heme production. nih.gov Isotopic tracer studies can elucidate the contribution of glycine to the heme pool and the regulation of this pathway.
Quantitative Analysis of Amino Acid and Whole-Body Protein Turnover
This compound is utilized in the quantitative analysis of amino acid and whole-body protein turnover. These studies often involve the administration of the labeled glycine followed by the measurement of isotopic enrichment in various metabolic products.
Methodological Comparisons with Other Amino Acid Tracers (e.g., 13C-Leucine, 15N-Glycine)
The use of this compound for studying protein turnover is often compared with other established tracers like 13C-Leucine and 15N-Glycine. nih.govresearchgate.netplos.org The "gold standard" for measuring whole-body protein turnover is considered the precursor method, which typically uses a continuous infusion of [1-13C]leucine. cambridge.orgeuropeanreview.org An alternative is the end-product method, which has historically used [15N]glycine. cambridge.org
Studies comparing these methods have yielded varied results. In preterm infants, whole-body protein turnover calculated using either [15N]glycine or [1-(13)C]leucine ranged from 10 to 14 g.kg-1.d-1. nih.gov However, in some small for gestational age infants, [15N]glycine did not appear to exchange its label with the body's nitrogen pool to a significant degree, suggesting it may not always be a suitable tracer in this population. nih.gov In elderly women, a comparison of protein metabolism using 15N-Glycine and 13C-Leucine found slightly, but not statistically significant, higher values of synthesis and degradation with 13C-Leucine. researchgate.netplos.org
A comparison in peritoneal dialysis patients found that the [15N]glycine end-product method showed more variability in measuring protein synthesis and breakdown compared to the [1-13C]leucine precursor method. eur.nloup.com While the precursor method detected a small but significant increase in protein synthesis with an amino acid-containing dialysate, the end-product method did not. eur.nloup.com However, a significant correlation was found between the two methods for net protein synthesis. eur.nloup.com
Kinetics of different amino acids can also be influenced by various factors. In low-birth-weight infants, the effect of enteral versus parenteral feeding was specific to each amino acid studied ([15N]glycine, L-[1-13C]leucine, and L-[1-13C]phenylalanine). nih.gov Glycine flux was lower during parenteral feeding, while leucine (B10760876) flux was unaffected, and phenylalanine flux was higher. nih.gov This highlights that calculations of whole-body protein turnover from the kinetics of a single amino acid should be interpreted with caution. nih.gov
Study Population | Tracer 1 | Tracer 2 | Key Findings | Citation |
---|---|---|---|---|
Preterm Infants | [15N]Glycine | [1-(13)C]Leucine | Turnover rates ranged from 10-14 g.kg-1.d-1 for both. [15N]Glycine may not be suitable for all premature infants. | nih.gov |
Elderly Women | [15N]Glycine | [13C]Leucine | Slightly higher, but not statistically significant, synthesis and degradation with [13C]Leucine. | researchgate.netplos.org |
Peritoneal Dialysis Patients | [15N]Glycine | [1-(13)C]Leucine | [15N]Glycine method showed more variability. Significant correlation for net protein synthesis between methods. | eur.nloup.com |
Low-Birth-Weight Infants | [15N]Glycine | L-[1-(13)C]Leucine | Feeding route affected each amino acid differently. Glycine flux was lower with parenteral feeding, while leucine flux was unchanged. | nih.gov |
Determination of Glycine Flux and Decarboxylation Rates in Biological Systems
This compound is instrumental in determining glycine flux (the rate of appearance of glycine in the plasma) and its decarboxylation rate. The glycine cleavage system (GCS) is a key pathway for glycine catabolism, resulting in the production of CO2 and a one-carbon unit. nih.govnih.gov
Studies using primed, constant infusions of [1,2-13C2]glycine in healthy volunteers have quantified whole-body glycine flux and the rate of glycine cleavage. nih.govnih.gov In one such study, the total glycine flux was 463 ± 55 μmol/(kg·h) in the fed state. nih.gov Glycine decarboxylation, primarily via the GCS, accounted for a substantial portion of this flux, with a rate of 190 ± 41 μmol/(kg·h), representing 39 ± 6% of the total whole-body glycine flux. nih.govnih.gov The conversion of glycine to serine also represented a significant portion of glycine's metabolic fate. nih.gov
The rate of glycine decarboxylation can be determined by measuring the enrichment of 13CO2 in expired breath following the administration of glycine labeled at the C1 position. This provides a direct measure of the rate at which glycine is catabolized through pathways that release its carboxyl carbon as CO2.
Parameter | Value (mean ± SEM) | Citation |
---|---|---|
Total Glycine Flux | 463 ± 55 μmol/(kg·h) | nih.gov |
Glycine Decarboxylation Rate | 190 ± 41 μmol/(kg·h) | nih.govnih.gov |
Percentage of Glycine Flux from Decarboxylation | 39 ± 6% | nih.govnih.gov |
Glycine to Serine Synthesis Rate | 193 ± 28 μmol/(kg·h) | nih.govnih.gov |
Elucidation of Cellular and Subcellular Compartmentalization in Glycine Metabolism
The metabolism of glycine is compartmentalized within the cell, with different pathways operating in the cytosol and mitochondria. This compound helps to unravel this metabolic partitioning.
Intra-organelle Metabolic Partitioning of Serine and Glycine
The interconversion of serine and glycine is a key process in one-carbon metabolism and is catalyzed by the enzyme serine hydroxymethyltransferase (SHMT), which exists in both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms. mdpi.com Studies using Chinese hamster ovary (CHO) cells with and without mitochondrial SHMT have provided evidence for the intracellular partitioning of serine and glycine metabolism. nih.gov
In these studies, the relative flux from glycine to serine, measured with [1-13C]glycine, was similar in cells with and without mitochondrial SHMT. nih.gov However, the flux from serine to glycine was significantly lower in cells lacking mitochondrial SHMT. nih.gov This suggests that mitochondrial SHMT is the primary pathway for the conversion of serine to glycine. nih.gov Furthermore, the rate of glycine production, as determined by [1-13C]glycine dilution, was substantially lower in cells without mitochondrial SHMT. nih.gov These findings support the hypothesis of a distinct compartmentalization of serine and glycine metabolism within the cell. nih.gov
Differential Roles of Mitochondrial and Cytosolic Pathways
The metabolic processing of glycine is distinctly compartmentalized between the mitochondria and the cytosol, a separation that is fundamental to cellular homeostasis. Isotopic tracers, particularly this compound, are invaluable tools for dissecting the unique contributions of each compartment to one-carbon (1C) metabolism. The differential roles of these pathways are primarily dictated by the specific localization of key enzymes: the Glycine Cleavage System (GCS) is exclusively mitochondrial, while Serine Hydroxymethyltransferase (SHMT) exists as isoforms in both the mitochondria (SHMT2) and the cytosol (SHMT1). annualreviews.orgresearchgate.netmdpi.com
The utility of this compound as a tracer hinges on the unique fate of its labeled carboxyl carbon within the mitochondria. The GCS, a multi-enzyme complex, catalyzes the oxidative decarboxylation of glycine. researchgate.net In this reaction, the bond between the alpha-carbon (C2) and the carboxyl carbon (C1) is cleaved, releasing the C1 carbon as carbon dioxide (CO2). researchgate.netnih.gov Consequently, when this compound is the substrate, the detection of labeled 13CO2 provides a direct and quantitative measure of mitochondrial GCS flux. nih.gov This process is irreversible and serves as a definitive marker for this specific mitochondrial pathway.
In contrast, the interconversion of glycine and serine, catalyzed by SHMT, occurs in both compartments. wsu.edunih.gov
In the cytosol: SHMT1 reversibly converts this compound to Serine-1-13C.
In the mitochondria: SHMT2 also catalyzes this reversible reaction. biorxiv.org
While measuring the production of Serine-1-13C reveals the total flux towards serine synthesis from glycine, distinguishing the precise contribution of SHMT1 versus SHMT2 requires more sophisticated experimental designs, such as using cell lines with genetic modifications. nih.gov
Research using Chinese Hamster Ovary (CHO) cells, one line of which lacks mitochondrial SHMT (CHOm-), has provided clear evidence for the distinct roles of the cytosolic and mitochondrial pathways. A study measured the metabolic flux between serine and glycine using 13C-labeled substrates. The findings demonstrated that the conversion of serine to glycine is predominantly a mitochondrial function, driven by SHMT2. Conversely, the synthesis of serine from glycine can be adequately handled by the cytosolic pathway. nih.gov
Metabolic Flux | Tracer Used | CHOm+ (nmol/24h per mg of DNA) | CHOm- (nmol/24h per mg of DNA) | Conclusion |
---|---|---|---|---|
Serine to Glycine | [1-13C]serine | 3080 ± 320 | 80 ± 28 | Mitochondrial SHMT2 is the primary driver of serine-to-glycine conversion. |
Glycine to Serine | [1-13C]glycine | 616 ± 88 | 538 ± 82 | Cytosolic SHMT1 can sustain glycine-to-serine conversion. |
A primary role of the mitochondrial pathway is to generate one-carbon units for export to the cytosol. aacrjournals.orgaacrjournals.org Although the C1 of glycine is lost as CO2, the C2 is transferred to tetrahydrofolate (THF) to form 5,10-methylene-THF within the mitochondria. nih.govresearchgate.net This one-carbon unit is then further processed and exported to the cytosol, primarily as formate. aacrjournals.orgmdpi.com Cytosolic 1C metabolism is critically dependent on this mitochondrial formate supply for essential biosynthetic processes, including the de novo synthesis of purines and thymidylate. mdpi.com Therefore, while this compound directly traces GCS activity through 13CO2 release, understanding the fate of the second carbon is essential to appreciate the full scope of mitochondrial contribution to cytosolic functions.
The distinct metabolic fates of the labeled carbon from this compound in each cellular compartment allow researchers to trace and quantify the pathway-specific fluxes.
Compartment | Key Enzyme(s) | Primary Fate of 1-13C Label | Metabolite Measured | Pathway Indicated |
---|---|---|---|---|
Mitochondria | Glycine Cleavage System (GCS) | Released as 13CO2 | [13C]Carbon Dioxide | Mitochondrial Glycine Catabolism |
Mitochondria | SHMT2 | Incorporated into Serine | [1-13C]Serine | Mitochondrial Serine Synthesis |
Cytosol | SHMT1 | Incorporated into Serine | [1-13C]Serine | Cytosolic Serine Synthesis |
Chemical Kinetics and Mechanistic Studies Involving Glycine 1 13c
Enzyme Kinetic Analysis with 13C-Labeled Glycine (B1666218) Substrates
The use of Glycine-1-13C and its analogs as substrates in enzymatic reactions allows for precise measurement of reaction rates and the elucidation of catalytic mechanisms. Techniques such as kinetic isotope effect studies and advanced spectroscopic methods leverage the unique properties of the 13C label.
The kinetic isotope effect (KIE) is a crucial tool for determining the rate-limiting steps of enzyme-catalyzed reactions. By comparing the reaction rates of an unlabeled substrate with a 13C-labeled substrate, such as this compound, a KIE can be measured if the bond to the isotopic atom is broken or significantly altered in the transition state of the rate-determining step.
Kinetic Isotope Effects (KIE) for Dialkylglycine Decarboxylase Using a 1-13C Labeled Substrate Analog
Parameter | Value | Significance |
---|---|---|
13C KIE on kcat (Steady-State) | 1.043 ± 0.003 acs.orgnih.gov | Indicates decarboxylation is part of the rate-determining step of the overall reaction. |
13C KIE on Decarboxylation Half-Reaction | 1.042 ± 0.009 acs.orgnih.gov | Confirms that the C-C bond cleavage is a key kinetic event. |
Spectroscopic techniques, particularly nuclear magnetic resonance (NMR) and mass spectrometry (MS), are invaluable for monitoring enzyme reaction rates in real-time using 13C-labeled substrates.
NMR Spectroscopy: Dynamic nuclear polarization (DNP) is an advanced NMR technique that dramatically enhances signal sensitivity. γ-Glutamyl-[1-13C]glycine has been developed as a DNP-NMR probe to detect the activity of γ-glutamyl transpeptidase (GGT), an enzyme implicated in various diseases. rsc.orgnih.gov The enzymatic conversion of the probe to the product, [1-13C]Glycine, results in a distinguishable chemical shift change of 4.3 ppm. rsc.org The spin-lattice relaxation time (T1), which dictates the lifetime of the hyperpolarized signal, is a critical parameter. For γ-Glutamyl-[1-13C]glycine, the T1 was measured to be approximately 30 seconds at a magnetic field of 9.4 Tesla, even in serum, providing a sufficient window to observe the enzymatic reaction. nih.gov
Mass Spectrometry: LC-MS/MS methods are frequently used to quantify the rate of product formation from an isotope-labeled substrate. An assay for L-arginine:glycine amidinotransferase (AGAT), the enzyme responsible for the first step in creatine (B1669601) synthesis, uses isotopically labeled glycine (GLY-δ3) and arginine. By measuring the formation of the labeled product, guanidinoacetate (GAA-δ5), precise enzyme kinetics can be determined. mdpi.com For mouse kidney AGAT, the Michaelis constant (Km) for glycine was found to be 2.06 mM, and the maximum velocity (Vmax) was 6.48 pmol/min/mg of kidney tissue. mdpi.com
Enzyme Kinetic Parameters Determined Using 1-13C-Glycine and Analogs
Enzyme | Substrate/Probe | Technique | Kinetic Parameter | Value |
---|---|---|---|---|
γ-Glutamyl Transpeptidase (GGT) | γ-Glutamyl-[1-13C]glycine | DNP-NMR | T1 Relaxation Time (9.4 T, in serum) | ~30 s nih.gov |
L-Arginine:glycine amidinotransferase (AGAT) | GLY-δ3 (Glycine analog) | LC-MS/MS | Km | 2.06 mM mdpi.com |
L-Arginine:glycine amidinotransferase (AGAT) | GLY-δ3 (Glycine analog) | LC-MS/MS | Vmax | 6.48 pmol/min/mg mdpi.com |
Determination of Kinetic Isotope Effects (KIE) for Reaction Mechanism Elucidation (e.g., Dialkylglycine Decarboxylase)
Reaction Pathways of this compound in Abiotic and Controlled Chemical Environments
Beyond enzymatic systems, this compound is used to study fundamental chemical reactions in controlled, non-biological settings. These studies are critical for applications ranging from industrial processes to astrobiology.
Aqueous solutions of amino acids, including glycine, are investigated as potential solvents for capturing carbon dioxide (CO2). researchgate.net The kinetics of the reaction between glycine and CO2 have been studied using techniques like stopped-flow spectrophotometry. Research has shown that the deprotonated form of glycine (the glycinate (B8599266) anion, NH2CH2CO2−) is significantly more reactive towards CO2 than the neutral, zwitterionic form. researchgate.net The reaction of the glycinate anion with aqueous CO2 is a key step in the uptake process. The activation energy for this reaction was determined to be 45.4 ± 2.2 kJ mol−1. researchgate.net
Kinetic Data for the Reaction of Glycine Anion with CO2
Parameter | Value |
---|---|
Arrhenius Expression (25-40 °C) | k (M−1s−1) = 1.24 × 1012 exp[−5459/T (K)] researchgate.net |
Activation Energy (Ea) | 45.4 ± 2.2 kJ mol−1researchgate.net |
This compound serves as an excellent tracer for elucidating oxidation-reduction mechanisms. The electrochemical oxidation of glycine at a platinum electrode has been investigated under both acidic and alkaline conditions. cdnsciencepub.comcdnsciencepub.com These studies suggest a mechanism involving the production of free radicals at the electrode surface, followed by a rate-determining step that involves the loss of CO2. cdnsciencepub.com The use of this compound would confirm that the evolved CO2 originates from the carboxyl group. The final products of this oxidation are typically formaldehyde (B43269) and ammonia. cdnsciencepub.comresearchgate.net
In the context of food chemistry, 13C-labeling has been used to study the Maillard reaction, a complex series of reactions between amino acids and reducing sugars. In model systems of glycine and glucose, pyrolysis followed by mass spectrometry revealed that glycine can dimerize to form piperazine-2,5-dione, which then oxidizes to form the redox-active compound 2,5-dihydroxypyrazine. acs.org The 13C label in this compound allows for unambiguous confirmation that both carbon atoms in the resulting pyrazine (B50134) ring originate from glycine molecules. acs.org
Understanding the stability and degradation of simple biomolecules like glycine under environmental stressors such as ionizing radiation is crucial for fields like astrobiology and radiation chemistry. Numerical modeling based on chemical kinetics is used to predict the behavior of glycine in aqueous solutions exposed to gamma radiation. cambridge.orgresearchgate.net These models describe a reaction mechanism initiated by the attack of primary water radicals (•OH, H•, and e−aq) on the glycine molecule. cambridge.org This primary attack is the main factor controlling the decay of glycine concentration. researchgate.net
Experimental studies using soft x-ray ionization on gaseous glycine, including 13C-labeled samples to resolve mass ambiguities, have shown that a primary fragmentation pathway is the rupture of the C–Cα bond. aip.org Similarly, studies on irradiated polycrystalline glycine using 13C NMR have identified the stable end products formed upon dissolution in water, providing a complete picture of the degradation pathway. nih.gov The use of this compound is essential in these experiments to trace the fate of the carboxyl carbon through the complex network of radical reactions and fragmentation events. aip.orgnih.gov
Emerging Research Directions and Future Prospects for Glycine 1 13c Research
Development of Advanced Computational Models for Metabolic Flux and Network Analysis
The use of stable isotopes like Glycine-1-13C is foundational to 13C-Metabolic Flux Analysis (13C-MFA), a powerful technique for quantifying intracellular metabolic rates. nih.govrsc.org The development of advanced computational models is crucial for interpreting the complex data generated from 13C tracer experiments. These models are becoming more sophisticated, integrating multiple data types to create a more accurate picture of cellular metabolism.
The typical workflow of 13C-MFA involves several key steps where computational models are indispensable. vanderbilt.edu First, a mathematical model representing the biochemical reaction network is constructed. This model includes all relevant pathways, such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle, along with the specific atom transitions for each reaction. vanderbilt.eduarxiv.org The model is then used in simulation studies for optimal experimental design, helping researchers select the most informative isotopic tracer, like [1,2-13C2]glucose or [U-13C5]glutamine, to achieve the best resolution for specific fluxes. vanderbilt.edunih.gov
After conducting an isotope labeling experiment, where a substrate such as this compound is introduced into a biological system, analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) are used to measure the mass isotopomer distributions (MIDs) in metabolites, particularly in proteinogenic amino acids. nih.gov These experimental data, along with measured rates of substrate uptake and product secretion, are fed into the computational model. The model then uses least-squares regression to estimate the intracellular flux values that best explain the observed labeling patterns. vanderbilt.edu
Modern software tools have made these complex calculations more accessible to researchers without extensive programming knowledge. Platforms such as INCA, Metran, and 13CFLUX2 can take a user-defined metabolic network and the corresponding isotope labeling data to output a complete map of metabolic fluxes, including confidence intervals for each calculated flux. vanderbilt.edu
Recent studies highlight the integration of data from various tracers into comprehensive kinetic models. For instance, a model developed to characterize the metabolism of induced pluripotent stem cells (iPSCs) utilized data from multiple tracers, including [1,2-13C2] glucose and [U-13C5] L-glutamine, to build a more dynamic picture of the metabolic network. arxiv.org In another application, researchers used 13C-glycine alongside 13C-glucose in soybean seedlings to probe the metabolic network, noting that the resulting labeling data were suitable for MFA. researchgate.net A detailed metabolic network model of human liver tissue successfully integrated data from 13C2-glycine labeling to quantify bile acid synthesis, demonstrating the crucial role of 13C tracing in elucidating tissue-level metabolism. nih.gov
Table 1: Key Steps in 13C-Metabolic Flux Analysis (MFA) Workflow
Step | Description | Role of Computational Models | Relevant Tracers Mentioned in Research |
1. Model Definition | A biochemical reaction network is defined, including all relevant pathways and atom transitions. | The model forms the mathematical basis for all subsequent analysis. | N/A |
2. Experimental Design | The optimal isotopic tracer and experimental conditions are chosen to maximize flux resolution. | Models are used to simulate experiments and evaluate different tracers in silico. | [1,2-13C2]glucose, [U-13C5]glutamine, [1-13C]glucose vanderbilt.edunih.gov |
3. Isotope Labeling | Cells or organisms are cultured with a 13C-labeled substrate (e.g., this compound). | N/A | 13C-Glycine, 13C-Glucose researchgate.net |
4. Data Acquisition | Mass isotopomer distributions (MIDs) of intracellular metabolites are measured using MS or NMR. | N/A | N/A |
5. Flux Estimation | Measured MIDs and extracellular rates are used to calculate intracellular fluxes. | Models perform least-squares regression to fit the data and estimate fluxes. | N/A |
6. Statistical Analysis | The goodness-of-fit is assessed, and confidence intervals for the estimated fluxes are calculated. | Models provide statistical validation of the resulting flux map. | N/A |
Design and Synthesis of Novel this compound Conjugates and Probes for Targeted Research
The unique biochemical role of glycine (B1666218) makes its isotopically labeled form, this compound, an attractive building block for the design and synthesis of novel molecular probes and conjugates for targeted research. These tools are engineered to investigate specific biological processes, from enzyme activity to DNA synthesis, with high precision.
A significant area of development is in the creation of probes for advanced imaging and spectroscopic techniques. One innovative strategy involves using C-terminal [1-13C]Gly-d2 to create peptide-based probes for dissolution dynamic nuclear polarization (d-DNP) NMR. chemrxiv.org This technique dramatically enhances NMR signal sensitivity, but its application has been limited by the short relaxation times (T1) of most hyperpolarized molecules. Researchers discovered that placing a [1-13C]Gly-d2 residue at the C-terminus of a peptide results in a significantly longer T1 time. chemrxiv.org This finding enabled the successful synthesis of probes like 13C-β-casomorphin-5 and 13C-glutathione, which could be used to monitor enzymatic conversions in vivo. chemrxiv.org The synthesis was performed on a solid phase, starting with Fmoc-[1-13C]Gly-d2. chemrxiv.org
Another application of this compound is as a probe for measuring rates of cellular processes. Researchers have developed a stable-isotope method to measure DNA synthesis rates by using [1-13C]glycine as a probe. nih.gov Glycine is a precursor in the de novo biosynthesis of purines. nih.gov In this method, cells are grown in a medium containing [1-13C]glycine, and the incorporation of the 13C label into the purine (B94841) bases (deoxyadenosine and deoxyguanosine) of newly synthesized DNA is measured over time using high-performance liquid chromatography and isotope ratio mass spectrometry (HPLC/CRI/IRMS). nih.gov This provides a non-radioactive and non-toxic alternative to traditional methods like [3H]thymidine incorporation for quantifying cell replication. nih.gov
The synthesis of glycine-conjugated molecules is another active area of research. For example, improved methods have been developed for the chemical synthesis of bile acids conjugated with glycine and taurine, including isotopically labeled versions. sci-hub.se These conjugates serve as critical reference compounds and internal standards for the diagnosis of liver diseases and inborn errors of bile acid synthesis via mass spectrometry. sci-hub.se The synthesis involves using coupling reagents like diethyl phosphorocyanidate (DEPC) or diphenyl phosphoryl azide (B81097) (DPPA) to form the amide bond between the bile acid and the glycine. sci-hub.se
Furthermore, chemists are exploring selective labeling methodologies for N-terminal glycine residues in peptides and proteins. One such method uses a condensation reaction with dibenzoylmethane (B1670423) to form a fluorescent pyrrole (B145914) ring, creating a highly specific label for N-terminal glycine. nih.gov While this particular study did not use this compound, it demonstrates the chemical principles that can be applied to develop novel conjugates and probes, potentially incorporating an isotopic label for dual-modality (fluorescence and MS) detection.
Table 2: Examples of Novel Probes and Conjugates Involving Glycine
Probe/Conjugate Class | Specific Example | Isotope Used | Synthesis Method | Application |
DNP NMR Probes | 13C-β-casomorphin-5, 13C-Glutathione | [1-13C]Gly-d2 | Solid-phase peptide synthesis | In vivo monitoring of enzymatic reactions with enhanced NMR sensitivity. chemrxiv.org |
DNA Synthesis Probes | N/A (Direct use of labeled precursor) | [1-13C]Glycine | N/A | Measuring DNA synthesis rates via incorporation into purines. nih.gov |
Metabolic Standards | Glycine-conjugated bile acids | Stable isotopes (e.g., 13C, 2H) | Chemical synthesis using coupling reagents (DEPC, DPPA) | Internal standards for quantitative analysis of bile acids in clinical diagnostics. sci-hub.se |
Fluorescent Peptide Labels | Pyrrole-based fluorescent tag | N/A (demonstrates principle) | Condensation of N-terminal glycine with dibenzoylmethane | Selective fluorescent labeling of peptides/proteins with N-terminal glycine. nih.gov |
Exploration of this compound in Synthetic Biology and Metabolic Engineering Initiatives
Glycine and its associated metabolic pathways are central targets for synthetic biology and metabolic engineering. nih.gov These fields aim to design and construct new biological parts, devices, and systems, or to redesign existing, natural biological systems for useful purposes. The use of 13C-labeled substrates, which results in labeled intermediates like this compound, is a critical tool for validating the function of these engineered pathways.
A prominent example is the engineering of the reductive Glycine Pathway (rGlyP). This synthetic pathway is considered one of the most efficient routes for the aerobic assimilation of one-carbon (C1) compounds like formate (B1220265) and CO2. nih.govacs.org The goal is to engineer industrially relevant microbes, such as E. coli or the yeast Saccharomyces cerevisiae, to use these sustainable feedstocks instead of traditional sugars. nih.govoup.com The rGlyP converts formate and CO2 into the two-carbon amino acid glycine, which can then be further assimilated into central metabolism to produce biomass and other valuable compounds. wur.nl
Confirming the activity of a newly engineered pathway is a major challenge. Isotope labeling studies are the definitive method for this validation. wur.nl In the context of the rGlyP, researchers feed the engineered organism a 13C-labeled C1 substrate, such as 13C-formate or 13CO2. nih.gov They then use LC-MS to analyze the labeling patterns of proteinogenic amino acids. If the rGlyP is functioning as designed, the 13C label will be incorporated into glycine and its downstream products, like serine and other amino acids derived from pyruvate (B1213749). nih.govbiorxiv.org
For example, in one study demonstrating the rGlyP in a glycine-auxotrophic E. coli strain, feeding the cells 13C-formate resulted in doubly labeled serine, confirming that serine was produced from two molecules of formate via glycine. acs.org Similarly, when the pathway was established in yeast, feeding 13C-formate to a glycine auxotroph strain resulted in almost all glycine being singly labeled, confirming its synthesis via the reductive pathway. nih.gov These experiments provide unequivocal proof of pathway function that simple growth assays cannot.
The insights from these labeling studies guide further metabolic engineering efforts. By quantifying the flux through the synthetic pathway and identifying metabolic bottlenecks, researchers can optimize the expression of pathway enzymes or modify the host's native metabolism to improve the efficiency of C1 assimilation. biorxiv.org For instance, after implementing the rGlyP in yeast, Adaptive Laboratory Evolution (ALE) was used to improve the growth rate, and subsequent 13C-labeling experiments confirmed that carbon was being channeled from formate to pyruvate via the complete synthetic pathway. biorxiv.org
Table 3: Use of 13C-Labeling to Validate the Reductive Glycine Pathway (rGlyP)
Host Organism | Engineered Module | 13C Substrate Used | Key Labeled Product Analyzed | Finding |
E. coli | Glycine/Serine synthesis from formate + CO2 | formate-13C and/or 13CO2 | Serine, Glycine, Histidine | Confirmed production of serine, glycine, and C1-units solely from formate and CO2. acs.org |
S. cerevisiae | Glycine synthesis from formate + CO2 | 13C-formate | Glycine | Confirmed that glycine biosynthesis occurred exclusively via the reductive pathway in an engineered auxotroph. nih.gov |
S. cerevisiae | Complete rGlyP for formate + CO2 assimilation | 13C-formate | Glycine, Serine, Pyruvate | Demonstrated carbon transfer from formate to pyruvate, confirming full pathway activity after adaptive evolution. biorxiv.org |
Expansion of Isotope-Labeling Techniques for Investigating Complex Biological Macromolecular Interactions
Isotope labeling with compounds like this compound is a cornerstone of modern structural biology, particularly for Nuclear Magnetic Resonance (NMR) spectroscopy. ckisotopes.comchemie-brunschwig.ch NMR allows for the study of the structure, dynamics, and interactions of macromolecules like proteins at atomic resolution. However, the complexity and large size of many proteins lead to crowded spectra that are difficult to interpret. Isotope labeling helps to overcome these challenges.
Uniform labeling, where a protein is expressed in media containing 15N-ammonium chloride and 13C-glucose as the sole nitrogen and carbon sources, results in the incorporation of these isotopes throughout the entire protein. This enables the use of powerful triple-resonance NMR experiments for determining the protein's backbone structure. chemie-brunschwig.ch However, for very large proteins or protein complexes, even these methods can be limited by spectral overlap and rapid signal decay.
This has led to the development of selective and specific isotope-labeling techniques. In this approach, only certain amino acid types are isotopically labeled. This simplifies complex NMR spectra and allows researchers to focus on specific regions of a protein, such as an active site or an interaction interface. Glycine, due to its unique flexibility and frequent presence in protein turns and active sites, is often a target for selective labeling. For example, carbonyl assignments in peptides have been confirmed using this compound enrichment, allowing researchers to probe the local conformation and hydrogen bonding networks. researchgate.net
Advanced labeling schemes have been developed to maximize the information gained from a limited number of samples. In one such strategy, rhodopsin, a complex membrane protein, was successfully labeled using a 13C-glycine/serine double labeling approach in a mammalian cell expression system. nih.gov This highlights the ability to use specific labeled amino acids to study challenging biological systems.
The rationale for choosing a specific amino acid for labeling often depends on the biological question. Glycine's lack of a side chain gives its Cα proton a unique chemical shift, making it a useful spectroscopic probe. Furthermore, its conformational flexibility is often critical for protein function and protein-protein interactions. By selectively labeling glycine residues, researchers can monitor conformational changes in these key regions upon ligand binding or complex formation.
Recent advances in solid-state NMR (ssNMR), used for studying large, insoluble macromolecules like amyloid fibrils or membrane proteins, also rely heavily on isotopic labeling. Selective labeling, including with this compound, can be used to measure specific inter-atomic distances or determine the orientation of specific residues within a larger assembly, providing crucial data for understanding macromolecular interactions. For instance, studies on the fibrous protein elastin (B1584352) have used 2D ssNMR experiments to resolve individual amino acid contributions, with the selection of abundant Gly-Gly pairs confirming assignments and providing information on the protein's conformational ensemble. researchgate.net These expanded techniques are pushing the boundaries of what is possible to study, allowing for detailed investigation of the complex and dynamic interactions that govern biological function.
Q & A
Q. What are the standard protocols for verifying the isotopic purity of Glycine-1-13C in experimental setups?
Isotopic purity is critical for reliable tracing in metabolic or structural studies. Use nuclear magnetic resonance (NMR) spectroscopy to confirm the 13C-labeling position and purity, as demonstrated in T1 relaxation measurements (e.g., T1 = 0.22 ms for this compound via inversion recovery NMR) . Mass spectrometry (MS) with high-resolution LC-MS/MS can quantify isotopic enrichment by comparing mass-to-charge ratios of labeled vs. unlabeled glycine. Ensure vendor-provided certificates (e.g., ≥98% isotopic purity) align with in-house validation .
Q. How is this compound incorporated into studies of NMDA receptor function?
Glycine acts as a co-agonist at NMDA receptors, facilitating glutamate-mediated excitatory signaling. Use this compound in isotopically labeled neuronal cultures or brain slice preparations to track receptor binding kinetics via 13C-NMR or isotope-ratio mass spectrometry. Include controls with unlabeled glycine to distinguish background noise from labeled signals .
Q. What methodological precautions are required when preparing buffers containing this compound for enzymatic assays?
Avoid isotopic dilution by using ultrapure solvents and ensuring no unlabeled glycine contaminants. For formaldehyde crosslinking studies (e.g., protein stability assays), mix this compound with CD2O (deuterated formaldehyde) in a 1:1 ratio based on protein concentration to monitor reaction specificity . Validate buffer pH and stability using standardized protocols (e.g., 0.5 M glycine buffer at pH 9) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in metabolic flux analysis when using this compound tracing?
Conflicting flux data may arise from isotopic scrambling or compartmentalization. Employ dynamic 13C metabolic flux analysis (13C-MFA) with time-resolved sampling to model glycine’s role in one-carbon metabolism. Pair with knockouts of glycine cleavage system enzymes (e.g., GCAT) to isolate pathways. Validate using tandem MS and NMR to confirm isotopic incorporation patterns .
Q. What experimental designs optimize detection of this compound in low-abundance protein modifications?
For studying glycine-derived post-translational modifications (e.g., glycation), use SILAC (stable isotope labeling by amino acids in cell culture) with this compound. Enrich modified peptides via hydrophilic interaction liquid chromatography (HILIC) and analyze via high-resolution MS/MS. Include quenching steps (e.g., cold methanol) to halt enzymatic degradation during sample preparation .
Q. How can researchers address conflicting data in studies using this compound to track neurotransmitter recycling?
Contradictions may stem from regional differences in glycine metabolism (e.g., spinal cord vs. brain). Design compartment-specific experiments using microdialysis or spatially resolved 13C-imaging (e.g., MALDI-TOF). Normalize data to tissue-specific baseline glycine levels and use statistical tools like ANOVA with post-hoc corrections to account for multiple comparisons .
Methodological & Reproducibility Considerations
Q. What steps ensure reproducibility in this compound-based pharmacokinetic studies?
Follow guidelines for bioanalytical method validation, including:
- Specificity : Confirm no interference from endogenous glycine via blank plasma samples.
- Accuracy/Precision : Use spiked QC samples (e.g., 80%, 100%, 120% of expected concentration).
- Stability : Assess freeze-thaw cycles and long-term storage (−80°C) for labeled glycine degradation. Report raw chromatograms and statistical parameters (e.g., AUC, Cmax) per clinical chemistry standards .
Q. How should researchers validate novel applications of this compound in synthetic biology workflows?
For engineered microbial systems (e.g., glycine auxotrophs), perform dose-response assays to confirm isotopic labeling does not impair growth. Use RNA-seq or proteomics to monitor unintended metabolic shifts. Cross-validate with 13C-FBA (flux balance analysis) to predict pathway utilization .
Data Analysis & Reporting
Q. What computational tools are recommended for analyzing 13C-NMR data from this compound experiments?
Use software like NTNMR or TopSpin (Bruker) for peak integration and T1/T2 relaxation modeling. Apply Lorentzian line-fitting to resolve overlapping signals in complex biological matrices. Report chemical shifts (δ) in ppm relative to internal standards (e.g., DSS) and include raw data in supplementary materials .
Q. How should contradictory isotopic tracing results be addressed in peer-reviewed manuscripts?
Transparently report limitations (e.g., isotopic dilution, kinetic isotope effects) in the discussion. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to contextualize findings. Provide raw datasets and analysis scripts for independent verification, adhering to journal guidelines for supplementary information .
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